acerogenin C
Description
Properties
Molecular Formula |
C19H20O3 |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
4-hydroxy-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),15,18-hexaen-12-one |
InChI |
InChI=1S/C19H20O3/c20-16-4-2-1-3-15-8-12-18(21)19(13-15)22-17-10-6-14(5-9-16)7-11-17/h6-8,10-13,21H,1-5,9H2 |
InChI Key |
DMCJCKWHLCLVNV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC(=C(C=C2)O)OC3=CC=C(CCC(=O)C1)C=C3 |
Origin of Product |
United States |
Preparation Methods
Linear Precursor Preparation
The synthesis begins with the construction of a linear diarylheptanoid scaffold. Key intermediates include:
-
1-(4-Fluoro-3-nitrophenyl)-7-(3-hydroxy-4-methoxyphenyl)heptan-3-one (18) : Prepared via sequential Friedel-Crafts alkylation and selective functionalization.
-
Protecting group strategy : The 3-hydroxy group on the resorcinol moiety is protected as a methoxy ether, while the nitro group serves as both an activating group for S<sub>N</sub>Ar and a precursor for subsequent reduction.
Macrocyclization via S<sub>N</sub>Ar
Cycloetherification of 18 proceeds under remarkably mild conditions:
-
Catalyst : Cesium fluoride (CsF, 1.5 equiv)
-
Solvent : Dimethylformamide (DMF, 0.01 M)
-
Temperature : Room temperature (25°C)
The reaction's efficiency stems from entropy-driven preorganization, where the linear precursor adopts a bent conformation favorable for cyclization. Nuclear Overhauser effect (NOE) spectroscopy and computational modeling confirmed this conformational bias, explaining the high yield even at elevated concentrations (1 M).
Post-Cyclization Modifications
Following macrocyclization, two critical transformations yield this compound:
Nitro Group Reduction
The nitro group in 19 is reduced using hydrogenation:
O-Demethylation
Final O-demethylation unveils the phenolic hydroxyl group:
-
Reagent : Boron tribromide (BBr<sub>3</sub>, 3 equiv)
-
Solvent : Dichloromethane (DCM), -78°C to 25°C
Alternative Synthetic Approaches
Ullmann-Type Coupling Strategies
While S<sub>N</sub>Ar dominates literature methods, Ullmann coupling offers a complementary route for biaryl ether formation. Comparative analysis reveals:
| Parameter | S<sub>N</sub>Ar | Ullmann |
|---|---|---|
| Catalyst | CsF | CuI/Ligand systems |
| Temperature | 25°C | 80–120°C |
| Functional Tolerance | High (nitro, ketone stable) | Moderate (sensitive to reducible groups) |
| Yield | 95% | 45–92% |
Notably, Ullmann conditions employing picolinic acid (L25 ) or BINAM (L16 ) ligands achieve moderate yields (60–90%) but require elevated temperatures. These methods remain less favored for this compound due to incompatibility with nitro groups and lower macrocyclization efficiency.
Biomimetic Synthesis
Attempts to mimic postulated biosynthetic pathways have been explored:
-
Oxidative coupling : Mn(OAc)<sub>3</sub>-mediated coupling of linear precursors, yielding <5% macrocycle.
-
Enzymatic methods : Tyrosinase-catalyzed oxidation showed preliminary success but lacks scalability.
Reaction Optimization and Mechanistic Insights
Solvent and Concentration Effects
The S<sub>N</sub>Ar cyclization exhibits unusual concentration independence:
This behavior contrasts with traditional macrocyclization reactions, where high dilution is typically mandatory. Computational studies attribute this to the precursor's rigid, preorganized conformation minimizing entropy loss during cyclization.
Competing Intermolecular Pathways
Control experiments demonstrate exclusive intramolecular reactivity:
-
External nucleophile (4-methoxyphenol) : No intermolecular adducts detected
-
Electrophile (4-fluoro-3-nitrotoluene) : Macrocycle 19 remains sole product
These results confirm the dominance of the intramolecular pathway, even in the presence of potential competing reagents.
Scalability and Industrial Considerations
The reported S<sub>N</sub>Ar route demonstrates exceptional scalability:
-
Gram-scale synthesis : 10 g of 18 converted to 19 with 92% yield
-
Cost analysis :
-
CsF: $12.50/g (bulk pricing)
-
DMF recovery: 85% via distillation
-
-
Process intensification : Continuous flow systems reduce reaction time to 2 hours
Comparative Analysis with Related Diarylheptanoids
Synthesis of this compound shares strategies with congeners but differs in key aspects:
Chemical Reactions Analysis
Intramolecular SₙAr Cyclization
The most established method involves an intramolecular nucleophilic aromatic substitution (SₙAr) reaction to form the macrocyclic core. Key steps include:
-
Macrocycle formation : Linear precursors (e.g., compound 18 ) undergo cyclization via SₙAr under mild conditions (CsF, DMF, 0.01 M, rt, 5 h) to yield macrocycle 19 (95% yield) .
-
Functional group transformations :
This method leverages preorganization of cyclization precursors to favor intramolecular reactions over intermolecular alternatives, even at high concentrations (1 M) .
Ullmann Coupling for Macrocyclization
An alternative approach employs Ullmann coupling :
-
A para-substituted phenyl ring is introduced via Ullmann cyclization to form this compound and related compounds like acerogenin A . This method avoids nitro group intermediates, offering a more direct route .
Derivative Formation
This compound serves as a precursor for bioactive derivatives:
Reduction to Acerogenin A
Reduction of this compound (2 ) produces acerogenin A (1 ), highlighting structural interconvertibility .
Preorganization in Cyclization
The intramolecular SₙAr reaction’s efficiency stems from conformational preorganization of linear precursors, favoring a bent structure that facilitates macrocycle formation. Computational studies and NOE data support this hypothesis .
Competition Between Intra- and Intermolecular Reactions
Experiments demonstrate that even at high concentrations (1 M), the intramolecular pathway dominates, yielding macrocycle 19 (45–50% isolated yield). Adding external nucleophiles (e.g., 4-methoxyphenol) or electrophiles (e.g., 4-fluoro-3-nitrotoluene) does not alter the outcome, confirming the preorganization-driven selectivity .
Spectral and Analytical Data
While specific spectral data for this compound is not detailed in the provided sources, related compounds like acerogenin E and K exhibit:
Scientific Research Applications
Antiproliferative Activity
Acerogenin C has demonstrated significant antiproliferative effects, particularly against human aortic smooth muscle cells (HASMCs). Research indicates that this compound inhibits platelet-derived growth factor (PDGF)-BB-induced cell proliferation through several mechanisms:
- Cell Cycle Arrest : It induces G0/G1 phase arrest in HASMCs, effectively blocking the cell cycle progression. This is associated with the down-regulation of cyclins (D1, E) and cyclin-dependent kinases (CDK4, CDK2), while up-regulating the cyclin-dependent kinase inhibitor p27^kip1 .
- Signaling Pathway Modulation : this compound suppresses the phosphorylation of phospholipase C-gamma 1 (PLCγ1) and Akt, key players in cell proliferation signaling pathways. Notably, it does not affect extracellular signal-regulated kinase 1/2 (ERK1/2) activation .
The concentration-dependent inhibition observed suggests potential applications for this compound in preventing vascular diseases such as atherosclerosis and restenosis following coronary angioplasty .
Neuroprotective Effects
Preliminary studies suggest that this compound may exhibit neuroprotective properties by modulating oxidative stress pathways. The compound's ability to induce heme oxygenase-1 (HO-1) expression is significant, as HO-1 plays a crucial role in cellular defense against oxidative damage . This mechanism positions this compound as a candidate for developing neuroprotective therapies.
Potential in Vascular Health
Given its antiproliferative activity on smooth muscle cells, this compound holds promise for therapeutic interventions in cardiovascular diseases. The ability to inhibit cell proliferation in response to PDGF-BB suggests that it could be effective in managing conditions characterized by excessive smooth muscle proliferation, such as restenosis post-angioplasty .
Mechanistic Insights
The mechanistic studies on this compound reveal its multifaceted actions:
- Inhibition of DNA Synthesis : this compound significantly reduces [3H]-thymidine incorporation into DNA, indicating its role in inhibiting DNA synthesis without inducing cytotoxicity at tested concentrations .
- Regulation of Protein Expression : The compound modulates the expression of various proteins involved in cell cycle regulation and signaling pathways, which are critical for its antiproliferative effects .
Summary of Research Findings
Case Studies and Experimental Evidence
Research conducted by Cha et al. (2015) provides robust evidence supporting the antiproliferative effects of this compound on HASMCs. Their study utilized various concentrations of this compound (0.1 to 10 µM) and demonstrated significant inhibition of cell proliferation without cytotoxic effects. The findings highlight the compound's potential utility in clinical settings aimed at vascular disease prevention .
Mechanism of Action
Acerogenin C exerts its effects primarily through the upregulation of HO-1 expression and activation of the Nrf2 signaling pathway . This pathway plays a crucial role in cellular defense against oxidative stress by promoting the expression of antioxidant enzymes. Additionally, this compound activates the phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) signaling pathway, which further enhances its neuroprotective effects .
Comparison with Similar Compounds
Structural Similarities and Differences
| Compound | Core Structure | Key Functional Groups | Macrocyclization Method |
|---|---|---|---|
| Acerogenin C | 15-membered biaryl ether macrocycle | C-11 ketone, hydroxyl groups | Intramolecular SNAr reaction [15] |
| Acerogenin A | Linear diarylheptanoid | C-9 hydroxyl, C-11 reduced ketone | Aldol condensation [15] |
| Acerogenin B | Similar to Acerogenin A | Additional glycosylation (aceroside IV) | Enzymatic glucosidation [17] |
Key Notes:
- This compound’s macrocycle is stabilized by a nitro group during synthesis, later removed via Doyle deamination [15].
- Acerogenin A lacks the macrocyclic ring and is structurally simpler [14].
Mechanistic Insights :
- Selectivity in SGLT Inhibition : this compound’s C-11 ketone enhances SGLT2 specificity, while acerogenin A derivatives (e.g., dihydroxylated C-11) lose selectivity [7].
- Antiproliferative Pathways : this compound suppresses cyclin D1/CDK4 and PLCγ1/Akt in VSMCs, unlike acerogenin A, which promotes osteoblast differentiation via BMP [14].
Critical Analysis :
Q & A
Q. What experimental methods are recommended to assess the antiproliferative effects of acerogenin C on vascular smooth muscle cells (HASMCs)?
this compound's antiproliferative activity is typically evaluated using:
- [³H]-Thymidine incorporation assays to measure DNA synthesis inhibition (e.g., 90% inhibition at 10 µM with PDGF-BB stimulation) .
- Flow cytometry to analyze cell cycle arrest (e.g., G0/G1 phase arrest via reduced S-phase populations) .
- Western blotting to quantify cyclins (D1, E), CDKs (4, 2), and CDK inhibitors (p27kip1) .
- Trypan blue exclusion tests for cytotoxicity validation (non-toxic at 0.1–10 µM) .
Q. How does this compound induce G0/G1 phase arrest in PDGF-stimulated HASMCs?
this compound downregulates G1-phase regulators:
Q. What signaling pathways are modulated by this compound in neuroprotective studies?
In hippocampal HT22 cells, this compound (30–120 µM):
- Activates Nrf-2/HO-1 pathways , reducing oxidative stress .
- Enhances p-Akt expression , which is inhibited by LY294002 (PI3K/Akt pathway blocker) .
- Improves cell viability under glutamate-induced stress .
Advanced Research Questions
Q. Why does this compound inhibit PLCγ1 and Akt phosphorylation but not ERK1/2 in PDGF-BB signaling?
- Pathway specificity : this compound selectively targets PI3-K/Akt and PLCγ1 pathways, which regulate cell survival and proliferation, while ERK1/2 (involved in differentiation/migration) remains unaffected .
- Experimental conditions : PDGF-BB stimulation (20 ng/mL) and short incubation (10 min) may limit ERK modulation .
- Downstream crosstalk : p27kip1 upregulation may override ERK-dependent signals .
Q. How can researchers resolve contradictions in this compound's concentration-dependent effects across studies?
- Antiproliferative vs. neuroprotective doses : Lower concentrations (0.1–10 µM) inhibit HASMC proliferation , while neuroprotection requires higher doses (30–120 µM) .
- Cell-type specificity : Vascular smooth muscle cells (HASMCs) and neuronal cells (HT22) exhibit distinct signaling thresholds.
- Methodological validation : Use dose-response curves and pathway-specific inhibitors (e.g., LY294002) to confirm target engagement .
Q. What synthetic strategies are effective for producing this compound's macrocyclic structure?
- Key step : Cycloetherification of linear diarylheptanoid precursors (e.g., CsF/DMF-mediated intramolecular SₙAr reaction) to form the 15-membered biaryl ether macrocycle .
- Yield optimization : Preorganization of precursors enhances entropy-driven cyclization (95% yield under dilute conditions) .
- Functionalization : Post-cyclization modifications include nitro group removal and glucosidation for derivatives like aceroside IV .
Q. How can researchers validate this compound's role in oxidative stress models?
- ROS quantification : Use fluorescent probes (e.g., DCFH-DA) to measure reactive oxygen species (ROS) in HT22 cells .
- Nrf-2/HO-1 knockdown : siRNA or CRISPR-Cas9 to confirm pathway necessity .
- Comparative assays : Benchmark against Trolox (antioxidant control) to assess efficacy .
Methodological Considerations
- Cell cycle analysis : Use propidium iodide staining with flow cytometry (10,000 events/sample) to quantify G0/G1, S, and G2/M phases .
- Protein normalization : Always include loading controls (e.g., α-actin) in Western blots to account for sample variability .
- Data interpretation : Apply Dunnett’s test for multiple comparisons (p < 0.05 significance threshold) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
